

An In-depth Technical Guide to 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methylbenzonitrile

Cat. No.: B1589904

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound **2-Chloro-5-methylbenzonitrile**. It covers its fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications, providing field-proven insights and detailed methodologies.

Introduction and Overview

2-Chloro-5-methylbenzonitrile, with the CAS Number 4387-32-0, is a substituted aromatic nitrile of significant interest in organic synthesis.^{[1][2]} Its structure, featuring a benzene ring functionalized with a nitrile (-C≡N) group, a chlorine atom, and a methyl group, makes it a versatile intermediate. The specific arrangement of these groups—chloro at position 2 and methyl at position 5 relative to the nitrile—imparts a unique reactivity profile that is highly valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[3][4]}

The nitrile group can be transformed into various other functional groups such as amines, carboxylic acids, and amides, while the chloro and methyl groups on the aromatic ring can direct further substitution reactions or be modified themselves.^{[5][6]} This versatility allows **2-Chloro-5-methylbenzonitrile** to serve as a key building block for a wide array of target compounds.

Physicochemical and Computed Properties

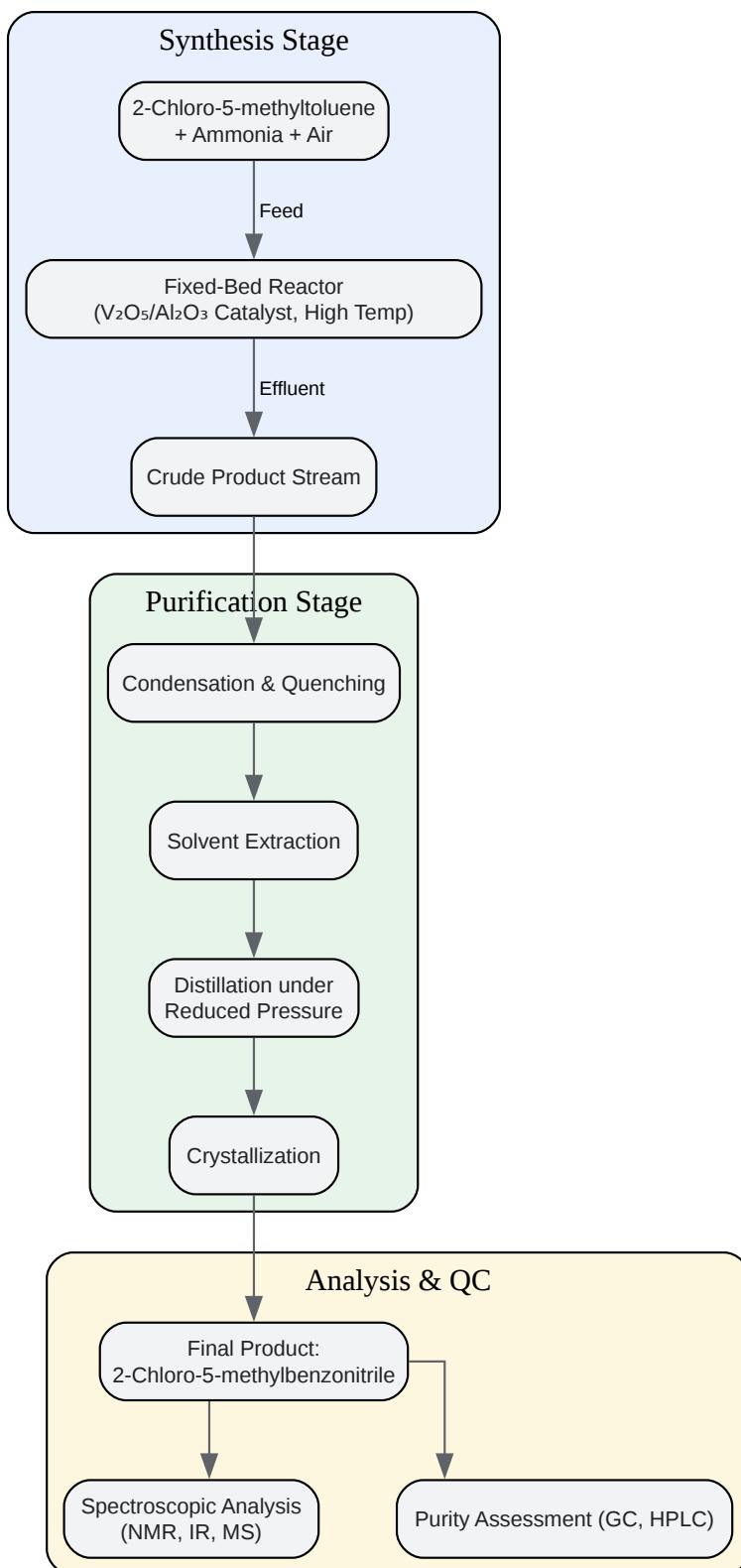
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis and research. The key properties of **2-Chloro-5-methylbenzonitrile** are summarized below.

Property	Value	Source
IUPAC Name	2-chloro-5-methylbenzonitrile	PubChem[1]
CAS Number	4387-32-0	Santa Cruz Biotechnology[2]
Molecular Formula	C ₈ H ₆ CIN	PubChem[1]
Molecular Weight	151.59 g/mol	PubChem[1]
Appearance	Colorless solid or low melting solid	Thermo Fisher Scientific[7]
Boiling Point	113°C at 7 torr	Matrix Scientific[8]
SMILES	CC1=CC(=C(C=C1)Cl)C#N	PubChem[1]
InChIKey	ZTIPZBJOLLKLTB-UHFFFAOYSA-N	PubChem[1]

Synthesis and Manufacturing

The synthesis of substituted benzonitriles like **2-Chloro-5-methylbenzonitrile** can be achieved through various methods. A common and industrially scalable approach is the ammonoxidation of the corresponding substituted toluene.

Ammoxidation of 2-Chloro-5-methyltoluene


This process involves the vapor-phase reaction of 2-chloro-5-methyltoluene with ammonia and an oxygen source (typically air) over a solid catalyst at elevated temperatures. Vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃) is an effective catalyst for this transformation. [9]

Causality Behind Experimental Choices:

- Catalyst: The V_2O_5/Al_2O_3 catalyst is chosen for its high selectivity towards nitrile formation. The vanadium species provide the active sites for the oxidation of the methyl group and subsequent reaction with ammonia, while the alumina support offers high surface area and thermal stability.[9]
- Temperature: The reaction is highly exothermic and requires careful temperature control. Temperatures are typically maintained in a specific range to maximize nitrile yield and minimize the formation of byproducts like carbon oxides.
- Reactant Ratios: The molar ratios of toluene, ammonia, and oxygen are critical. An excess of ammonia is often used to suppress the formation of undesired oxidation products and favor the nitrile pathway.

Illustrative Synthesis Workflow

The diagram below outlines a typical workflow for the synthesis, purification, and analysis of **2-Chloro-5-methylbenzonitrile** via the ammoxidation route.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Spectroscopic Characterization

Confirming the identity and purity of **2-Chloro-5-methylbenzonitrile** is crucial. This is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

- Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm^{-1} . This is a highly characteristic peak for nitriles.
- Aromatic C-H Stretch: Peaks above 3000 cm^{-1} indicate the presence of C-H bonds on the benzene ring.
- Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} correspond to the C-H bonds of the methyl group.
- C=C Aromatic Ring Stretch: Absorptions in the 1450-1600 cm^{-1} region are indicative of the aromatic ring.
- C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm^{-1} , can be attributed to the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

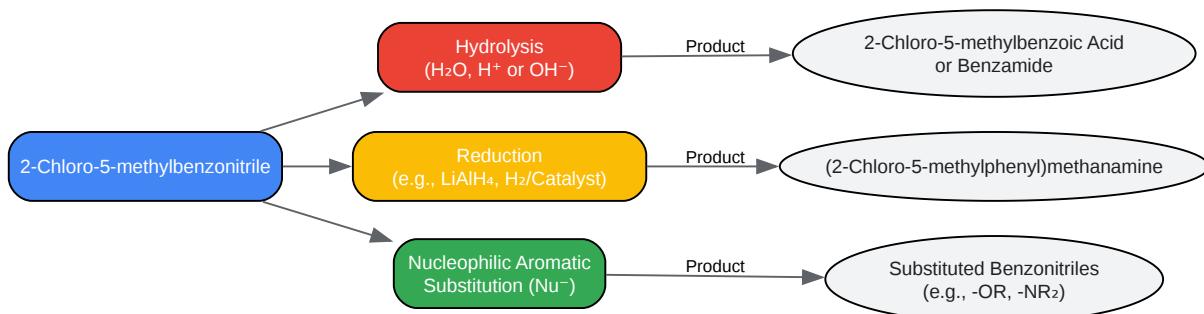
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

^1H NMR:

- Methyl Protons (-CH₃): A singlet integrating to 3 hydrogens, typically in the range of δ 2.3-2.5 ppm.
- Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as multiplets or distinct signals in the δ 7.2-7.8 ppm region. Their specific splitting patterns and chemical shifts are determined by the electronic effects of the chloro and nitrile substituents.

^{13}C NMR:

- Nitrile Carbon (-C≡N): A signal around δ 115-120 ppm.
- Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.
- Aromatic Carbons: Six distinct signals are expected in the δ 120-145 ppm range. The carbons directly attached to the chloro and nitrile groups will have their chemical shifts significantly influenced by these substituents.


Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 151. An isotopic peak (M+2) at m/z 153 with about one-third the intensity of the M⁺ peak is characteristic of a compound containing one chlorine atom.[1]

Chemical Reactivity and Synthetic Utility

The utility of **2-Chloro-5-methylbenzonitrile** stems from the reactivity of its functional groups.

[Click to download full resolution via product page](#)

Caption: Key reactions of **2-Chloro-5-methylbenzonitrile**.

Reactions of the Nitrile Group

- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-methylbenzoic acid or, with careful control, 2-chloro-5-methylbenzamide.[6] This

transformation is fundamental for accessing carboxylic acid and amide derivatives, which are common motifs in pharmaceuticals.

- Reduction: The nitrile can be reduced to a primary amine, (2-chloro-5-methylphenyl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This provides a route to benzylamine derivatives.

Reactions of the Aromatic Ring

- Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$): The chlorine atom is activated towards nucleophilic substitution by the electron-withdrawing nitrile group. Strong nucleophiles can displace the chloride, allowing for the introduction of other functional groups like alkoxides, amines, or thiols. This reaction is a powerful tool for building molecular complexity.

Applications in Drug Development and Agrochemicals

Benzonitrile derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[\[10\]](#)

- Pharmaceuticals: They are precursors for synthesizing neuroleptics, sedatives, and tranquilizers.[\[3\]](#) The structural motif is found in various kinase inhibitors used in oncology and antiviral agents.[\[10\]](#)
- Agrochemicals: Halogenated and functionalized benzonitriles are key building blocks for modern herbicides, insecticides, and fungicides.[\[4\]](#) The presence of the chloro and methyl groups can enhance the biological activity and modify the physicochemical properties (like lipophilicity and metabolic stability) of the final active ingredient.[\[4\]](#)

Safety, Handling, and Storage

Hazard Profile: **2-Chloro-5-methylbenzonitrile** is classified as harmful and an irritant.[\[8\]](#) It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[\[7\]](#)

Handling Precautions:

- Use only in a well-ventilated area or under a chemical fume hood.[\[7\]](#)

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][11]
- Avoid breathing dust, fumes, or vapors.[7][8]
- Wash hands and any exposed skin thoroughly after handling.[7][8]

Storage:

- Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][11]
- Store locked up.[7]

Conclusion

2-Chloro-5-methylbenzonitrile is a high-value chemical intermediate with a well-defined reactivity profile that makes it indispensable in the synthesis of complex organic molecules. Its utility in producing a diverse range of pharmaceuticals and agrochemicals underscores its importance in modern chemical industries. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe application in research and development.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12557200, **2-Chloro-5-methylbenzonitrile**. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142743, 5-Chloro-2-methylbenzonitrile. Retrieved from [\[Link\]](#)
- Prasad, P. S. S., et al. (2017). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoniation. *New Journal of Chemistry*. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10886138, 2-Chloro-5-hydroxybenzonitrile. Retrieved from [\[Link\]](#)
- Organic Syntheses. (n.d.). α -PHENYL CINNAMONITRILE. Retrieved from [\[Link\]](#)

- Cenmed Enterprises. (n.d.). **2-Chloro-5-methylbenzonitrile**. Retrieved from [\[Link\]](#)
- Autech. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Retrieved from [\[Link\]](#)
- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [\[Link\]](#)
- TMP Chem. (2015, October 12). IR and NMR combo Packet Video Key [Video]. YouTube. Retrieved from [\[Link\]](#)
- meriSTEM. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. Retrieved from [\[Link\]](#)
- Autech. (2025). The Role of 2-Chloro-5-nitrobenzonitrile in Organic Synthesis. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-5-methylbenzonitrile | C8H6CIN | CID 12557200 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammonoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [benchchem.com](#) [benchchem.com]
- 11. [fishersci.com](#) [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-5-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589904#iupac-name-for-2-chloro-5-methylbenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com